Methyl heptyl sulfide
Overview
Description
Methyl heptyl sulfide is a chemical compound with the molecular formula C8H18S and a molecular weight of 146.29 . It is also known by other names such as Heptane, 1-(methylthio)-, and heptyl methyl sulfide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H18S . This indicates that the compound consists of eight carbon atoms, eighteen hydrogen atoms, and one sulfur atom.Scientific Research Applications
1. Adsorption Studies
Methyl heptyl sulfide, specifically n-heptyl xanthate, has been studied for its adsorption properties on synthesized zinc sulfide surfaces. Fredriksson, Larsson, and Holmgren (2005) conducted an in-depth study using in situ attenuated total reflection IR to follow the adsorption process, revealing insights into surface chemistry interactions (Fredriksson, Larsson, & Holmgren, 2005).
2. Chemical Synthesis and Characterization
In chemical synthesis, this compound derivatives, such as 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates, have been isolated and characterized. Guideri and Ponticelli (2012) reported the synthesis and characterization of these compounds, providing valuable information on their chemical properties and potential applications (Guideri & Ponticelli, 2012).
3. Environmental Applications
Research has also explored the use of this compound in environmental applications, such as in the desulfurization of kerosene. Tang et al. (2015) studied an electrochemical oxidation-extraction method for reducing sulfur content in kerosene, where compounds like 1-heptyl mercaptan, a key organic sulfide in kerosene, were effectively oxidized (Tang et al., 2015).
4. Biomedical Research
This compound and its derivatives have implications in biomedical research. For instance, Verheijen et al. (2019) explored the biological effects of dimethyl sulfoxide (DMSO) in vitro, highlighting its wide use in biomedical fields and the need for a deeper understanding of its biological impacts (Verheijen et al., 2019).
5. Bioavailability and Methylation Studies
Research by Benoit, Gilmour, and Mason (2001) on the influence of sulfide on solid-phase mercury bioavailability for methylation provides insights into environmental and biochemical processes involving this compound and related compounds (Benoit, Gilmour, & Mason, 2001).
Mechanism of Action
Safety and Hazards
Methyl heptyl sulfide is classified as hazardous to the aquatic environment, with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Properties
IUPAC Name |
1-methylsulfanylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWJOQOEZRIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213286 | |
Record name | Heptanethiol, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-61-6, 63834-87-7 | |
Record name | Methyl heptyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanethiol, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanethiol, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylheptane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL METHYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HEPTYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y753210I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ionic liquids advantageous as solvents for the catalytic oxidation of heptyl methyl sulfide compared to traditional solvents like dioxane?
A1: The research by [] demonstrates that ionic liquids offer several advantages over traditional solvents like dioxane for the catalytic oxidation of heptyl methyl sulfide:
- Enhanced Reactivity and Selectivity: Ionic liquids facilitated higher reaction rates and improved the selectivity towards desired products compared to reactions conducted in dioxane. [] This can be attributed to their unique solvation properties and ability to stabilize specific transition states during the oxidation process.
- Tunable Properties: The physicochemical properties of ionic liquids can be readily modified by altering the cation-anion combination. [] This tunability allows for tailoring the solvent environment to optimize reaction conditions for specific substrates like heptyl methyl sulfide.
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